2-Methylmethcathinone hydrochloride
Overview
Description
Mechanism of Action
Target of Action
2-Methylmethcathinone hydrochloride (2-MMC) is a recreational designer drug with stimulant and euphoric effects . It is a substituted cathinone derivative, closely related to better known drugs such as 3-methylmethcathinone and 4-methylmethcathinone (mephedrone) . The primary targets of 2-MMC are likely to be the same as those of other stimulant drugs, which typically block the reuptake of, and stimulate the release of stimulant neurotransmitters such as serotonin, dopamine, and norepinephrine .
Mode of Action
The mode of action of 2-MMC involves its interaction with its targets, leading to the blockage of reuptake and stimulation of the release of neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged signal transmission and enhanced stimulation of the post-synaptic neuron.
Pharmacokinetics
Mephedrone showed a mean T_max of 52.5 ± 20.7 min in plasma and 55.0 ± 18.2 min in whole blood, and a mean t_1/2 of 1.98 ± 0.30 h in plasma and 2.12 ± 0.33 h in whole blood
Result of Action
The molecular and cellular effects of 2-MMC’s action are primarily related to its stimulant and euphoric effects . At the molecular level, 2-MMC likely increases the concentration of certain neurotransmitters in the synaptic cleft, enhancing signal transmission. At the cellular level, this can lead to increased stimulation of post-synaptic neurons, resulting in the observed psychoactive effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound is a substituted cathinone derivative . Cathinones are naturally occurring beta-ketone amphetamine analogs that are found in the leaves of the Khat plant
Cellular Effects
It is known that synthetic cathinones typically exert their effects by increasing the release, or inhibiting the reuptake, of neurotransmitters like dopamine, serotonin, and norepinephrine . This can lead to a range of effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that, similar to other synthetic cathinones, it functions as a monoamine transporter substrate or inhibitor . This means it could interact with transporters of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-Methylmethcathinone hydrochloride in animal models
Metabolic Pathways
A study has reported the phase I metabolic pathways of methylmethcathinones using in vitro metabolic incubations for both male and female liver microsomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylmethcathinone (hydrochloride) can be synthesized through several methods. One common route involves the reaction of 2-methylpropiophenone with methylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of 2-Methylmethcathinone (hydrochloride) involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-Methylmethcathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylmethcathinone (hydrochloride) is primarily used in scientific research to study its neurochemical effects and potential therapeutic applications. It is utilized to investigate neurotransmitter activity, mood disorders, and addiction mechanisms. The compound is also used in forensic chemistry and toxicology to understand its physiological and toxicological properties .
Comparison with Similar Compounds
2-Methylmethcathinone (hydrochloride) is similar to other substituted cathinones such as:
- 3-Methylmethcathinone
- 4-Methylmethcathinone (mephedrone)
- Methcathinone
Uniqueness
2-Methylmethcathinone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological profile and potency. Compared to its analogs, it may exhibit different levels of stimulant and euphoric effects, making it a subject of interest in research .
Properties
IUPAC Name |
2-(methylamino)-1-(2-methylphenyl)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZJHCPXDZXUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717797, DTXSID901348197 | |
Record name | 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylamino)-1-(2-methylphenyl)-1-propanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-51-9 | |
Record name | 2-Methylmethcathinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLMETHCATHINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166U367UO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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